

## Stiripentol as Adjunctive Therapy: A Cost-Effectiveness Comparison for Dravet Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Stiripentol |           |
| Cat. No.:            | B7819444    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Stiripentol**'s performance as an adjunctive therapy for Dravet syndrome against other treatment modalities. The following analysis is based on experimental data from clinical trials and economic evaluations.

Dravet syndrome is a severe and drug-resistant form of epilepsy that emerges in infancy, necessitating effective and economically viable treatment options. **Stiripentol**, an antiseizure medication, has been a key component of the therapeutic arsenal for this condition. This guide evaluates its cost-effectiveness in comparison to other adjunctive therapies, providing a comprehensive overview for informed decision-making in research and clinical development.

# Economic Evaluation of Antiseizure Therapies in Dravet Syndrome

The cost-effectiveness of various treatments for Dravet syndrome is a critical factor for healthcare systems and drug development pipelines. Economic evaluations typically measure the incremental cost-effectiveness ratio (ICER), which represents the additional cost for each quality-adjusted life year (QALY) gained. A lower ICER generally indicates a more cost-effective intervention.



| Therapy      | Incremental Cost-<br>Effectiveness Ratio<br>(ICER) per QALY<br>Gained | Country of Study                                                                                                           | Key Findings                                                                                                                                                            |
|--------------|-----------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Stiripentol  | CAD \$151,310[1][2]                                                   | Canada                                                                                                                     | Not considered costeffective at a willingness-to-pay threshold of CAD \$50,000. A price reduction of 61.4% would be needed for it to be considered costeffective[1][2]. |
| €63,915[3]   | Ireland                                                               | The ICER was sensitive to the patient's starting age, ranging from €15,138 for a 3-year-old to €130,289 for a 15-year-old. |                                                                                                                                                                         |
| Fenfluramine | ~SEK 540,000                                                          | Sweden                                                                                                                     | Considered a clinically meaningful and costeffective addition to standard of care at a willingness-to-pay threshold of SEK 1,000,000.                                   |
| Cannabidiol  | Dominates usual care<br>(cost-saving)                                 | Netherlands                                                                                                                | Found to be a cost- effective option, resulting in cost savings and increased QALYs.                                                                                    |
| CAD \$32,399 | Canada                                                                | Considered a potentially cost-effective treatment                                                                          |                                                                                                                                                                         |



compared to clobazam and valproate alone.

## **Clinical Efficacy: A Comparative Overview**

The clinical efficacy of **Stiripentol** and its alternatives is primarily measured by the percentage of patients achieving a significant reduction in seizure frequency, typically a 50% or greater reduction (responder rate).

| Treatment Modality               | Responder Rate<br>(≥50% Seizure<br>Reduction)    | Seizure-Free Rate                     | Study Type/Patient<br>Population                             |
|----------------------------------|--------------------------------------------------|---------------------------------------|--------------------------------------------------------------|
| Stiripentol                      | 67% - 71%                                        | 25% - 43%                             | STICLO pivotal trials (adjunctive to clobazam and valproate) |
| Fenfluramine                     | Higher than cannabidiol                          | Lower than Stiripentol                | Network meta-<br>analysis                                    |
| Cannabidiol                      | 44% - 49% (at<br>10mg/kg/day and<br>20mg/kg/day) | Not specified in the provided results | GWPCARE2 trial                                               |
| Ketogenic Diet                   | 43% - 76.3% (efficacy can decline over time)     | 19.3% - 32.5%                         | Meta-analysis and retrospective studies                      |
| Vagus Nerve<br>Stimulation (VNS) | 53% - 61.5%                                      | Not specified in the provided results | Meta-analysis and retrospective studies                      |

# Experimental Protocols STICLO Clinical Trials (Stiripentol)

The pivotal clinical trials for **Stiripentol**, STICLO France and STICLO Italy, were randomized, double-blind, placebo-controlled studies.



- Patient Population: Children and adolescents (aged 3 to under 18 years) with a confirmed diagnosis of Dravet syndrome whose seizures were inadequately controlled with clobazam and valproate. Patients were required to have at least four generalized clonic or tonic-clonic seizures per month during a one-month baseline period.
- Methodology: Following the baseline period, eligible patients were randomly assigned to
  receive either Stiripentol (at a fixed dose of 50 mg/kg/day) or a placebo, in addition to their
  ongoing treatment with clobazam and valproate. The double-blind treatment phase lasted for
  two months.
- Primary Endpoint: The primary measure of efficacy was the percentage of patients who
  achieved a 50% or greater reduction in the frequency of generalized clonic or tonic-clonic
  seizures during the second month of the double-blind treatment period compared to the
  baseline period.

### **Mechanism of Action & Signaling Pathways**

**Stiripentol**'s anticonvulsant effect is believed to be multifactorial, primarily involving the enhancement of GABAergic neurotransmission and the inhibition of cytochrome P450 enzymes.

### **GABAergic Signaling Pathway Enhancement**

**Stiripentol** acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a site on the receptor distinct from the GABA and benzodiazepine binding sites, **Stiripentol** increases the opening duration of the chloride ion channel. This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thereby reducing seizure activity.





Click to download full resolution via product page

Caption: **Stiripentol**'s modulation of the GABA-A receptor.

#### **Cytochrome P450 Inhibition**

**Stiripentol** is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. These enzymes are responsible for the metabolism of many drugs, including other antiseizure medications like clobazam. By inhibiting these enzymes, **Stiripentol** can increase the plasma concentrations of co-administered drugs, potentially enhancing their therapeutic effects.



Click to download full resolution via product page

Caption: Stiripentol's inhibition of Cytochrome P450 enzymes.

#### **Alternative Therapies for Dravet Syndrome**

A comprehensive evaluation of **Stiripentol** necessitates a comparison with other therapeutic options for Dravet syndrome.



- Fenfluramine: This medication has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome. Economic evaluations suggest it can be a cost-effective option in certain healthcare systems.
- Cannabidiol (CBD): Pharmaceutical-grade CBD has been approved for the treatment of seizures associated with Dravet syndrome. Studies have shown it to be a cost-effective, and in some cases, a cost-saving treatment option.
- Ketogenic Diet: This high-fat, low-carbohydrate diet has been a long-standing nonpharmacological treatment for drug-resistant epilepsy, including Dravet syndrome. It can be highly effective in some patients, though adherence can be a challenge.
- Vagus Nerve Stimulation (VNS): VNS is a surgical option that involves the implantation of a
  device that sends electrical impulses to the vagus nerve. It has been shown to reduce
  seizure frequency in a significant portion of patients with Dravet syndrome.

#### Conclusion

Stiripentol, as an adjunctive therapy, has proven clinical efficacy in reducing seizure frequency in patients with Dravet syndrome. However, economic evaluations from different countries present a mixed picture of its cost-effectiveness, with some analyses suggesting it may not be cost-effective at its current price point without significant discounts. When compared to newer adjunctive therapies like fenfluramine and cannabidiol, the cost-effectiveness landscape becomes more complex, with these alternatives showing favorable economic profiles in some studies. Non-pharmacological interventions such as the ketogenic diet and Vagus Nerve Stimulation also offer viable and effective alternatives for managing this challenging condition. For researchers and drug development professionals, a thorough understanding of the comparative efficacy, cost-effectiveness, and mechanisms of action of all available therapies is crucial for advancing the treatment of Dravet syndrome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Cost Effectiveness of Adding Fenfluramine to Standard of Care for Patients with Dravet Syndrome in Sweden IHE [ihe.se]
- 2. researchgate.net [researchgate.net]
- 3. Cost Effectiveness of Adding Fenfluramine to Standard of Care for Patients with Dravet Syndrome in Sweden PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stiripentol as Adjunctive Therapy: A Cost-Effectiveness Comparison for Dravet Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7819444#evaluating-the-cost-effectiveness-of-stiripentol-as-an-adjunctive-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com